molecular formula C9H20ClNO2Si B11875002 Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate CAS No. 91936-04-8

Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate

Cat. No.: B11875002
CAS No.: 91936-04-8
M. Wt: 237.80 g/mol
InChI Key: WHZIDKJQYYNHIU-UHFFFAOYSA-N
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Description

Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate is a chemical compound characterized by the presence of a carbamate group, a chloro group, and a trimethylsilyl group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific research and industrial purposes.

Preparation Methods

The synthesis of Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate involves several steps. One common method includes the reaction of ethyl carbamate with 1-chloro-3-(trimethylsilyl)propan-2-yl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of certain functional groups in a molecule. This allows for selective reactions to occur at other sites within the molecule. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate can be compared with other similar compounds, such as:

    Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)amine: Similar structure but with an amine group instead of a carbamate group.

    Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)ester: Contains an ester group instead of a carbamate group.

    Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)ketone: Features a ketone group in place of the carbamate group.

These compounds share similar reactivity patterns but differ in their specific applications and chemical properties .

Properties

CAS No.

91936-04-8

Molecular Formula

C9H20ClNO2Si

Molecular Weight

237.80 g/mol

IUPAC Name

ethyl N-(1-chloro-3-trimethylsilylpropan-2-yl)carbamate

InChI

InChI=1S/C9H20ClNO2Si/c1-5-13-9(12)11-8(6-10)7-14(2,3)4/h8H,5-7H2,1-4H3,(H,11,12)

InChI Key

WHZIDKJQYYNHIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C[Si](C)(C)C)CCl

Origin of Product

United States

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